molecular formula C13H18ClFN2O2 B8188973 6-Fluoro-[1,4]diazepane-1-carboxylic acid benzyl ester hydrochloride

6-Fluoro-[1,4]diazepane-1-carboxylic acid benzyl ester hydrochloride

Cat. No.: B8188973
M. Wt: 288.74 g/mol
InChI Key: QOIJXVLKEYOXGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

The synthesis of 6-Fluoro-[1,4]diazepane-1-carboxylic acid benzyl ester hydrochloride typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the diazepane ring: This can be achieved through cyclization reactions involving appropriate diamines and dihalides under controlled conditions.

    Introduction of the fluoro group: Fluorination can be carried out using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.

    Esterification: The carboxylic acid group is esterified with benzyl alcohol in the presence of a catalyst like sulfuric acid or p-toluenesulfonic acid.

    Hydrochloride formation: The final step involves the conversion of the free base to its hydrochloride salt using hydrochloric acid.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors for better control over reaction conditions.

Chemical Reactions Analysis

6-Fluoro-[1,4]diazepane-1-carboxylic acid benzyl ester hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the fluorine atom or the ester group, leading to the formation of various derivatives.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Scientific Research Applications

6-Fluoro-[1,4]diazepane-1-carboxylic acid benzyl ester hydrochloride has several scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.

    Biology: The compound can be used in studies involving enzyme inhibition or receptor binding due to its structural similarity to biologically active molecules.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 6-Fluoro-[1,4]diazepane-1-carboxylic acid benzyl ester hydrochloride depends on its interaction with molecular targets. The presence of the diazepane ring and the fluorine atom can influence its binding affinity to enzymes or receptors. The compound may act as an inhibitor or modulator of specific biological pathways, affecting processes such as signal transduction or metabolic regulation.

Comparison with Similar Compounds

6-Fluoro-[1,4]diazepane-1-carboxylic acid benzyl ester hydrochloride can be compared with other diazepane derivatives, such as:

    1,4-Diazepane-1-carboxylic acid benzyl ester: Lacks the fluorine atom, which may result in different chemical reactivity and biological activity.

    6-Chloro-[1,4]diazepane-1-carboxylic acid benzyl ester: The chlorine atom can lead to different electronic effects and reactivity compared to the fluorine atom.

    6-Methyl-[1,4]diazepane-1-carboxylic acid benzyl ester: The presence of a methyl group instead of a fluorine atom can affect the compound’s steric and electronic properties.

Properties

IUPAC Name

benzyl 6-fluoro-1,4-diazepane-1-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17FN2O2.ClH/c14-12-8-15-6-7-16(9-12)13(17)18-10-11-4-2-1-3-5-11;/h1-5,12,15H,6-10H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOIJXVLKEYOXGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC(CN1)F)C(=O)OCC2=CC=CC=C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClFN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.